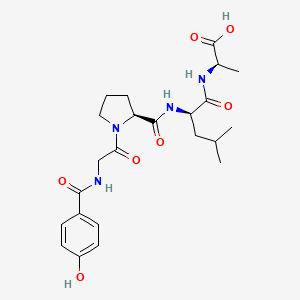
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine is a synthetic peptide compound It is composed of a sequence of amino acids, including glycine, proline, leucine, and alanine, with a 4-hydroxybenzoyl group attached to the glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The 4-hydroxybenzoyl group is introduced through a coupling reaction with the glycine residue. The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The 4-hydroxybenzoyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the peptide bonds or the 4-hydroxybenzoyl group.
Substitution: The hydroxyl group on the benzoyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the 4-hydroxybenzoyl group.
Reduction: Reduced forms of the peptide or benzoyl group.
Substitution: Substituted benzoyl derivatives with various functional groups.
Scientific Research Applications
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-hydroxybenzoyl group can enhance binding affinity and specificity to these targets. The peptide sequence can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-alanine: A simpler peptide with similar structural features.
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine: A stereoisomer with different biological activity.
Uniqueness
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine is unique due to its specific amino acid sequence and the presence of the 4-hydroxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
817620-08-9 |
|---|---|
Molecular Formula |
C23H32N4O7 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-1-[2-[(4-hydroxybenzoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H32N4O7/c1-13(2)11-17(21(31)25-14(3)23(33)34)26-22(32)18-5-4-10-27(18)19(29)12-24-20(30)15-6-8-16(28)9-7-15/h6-9,13-14,17-18,28H,4-5,10-12H2,1-3H3,(H,24,30)(H,25,31)(H,26,32)(H,33,34)/t14-,17-,18+/m1/s1 |
InChI Key |
IYVDNXXWGLCBQQ-OLMNPRSZSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
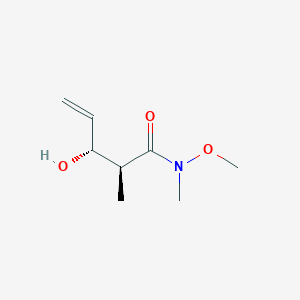
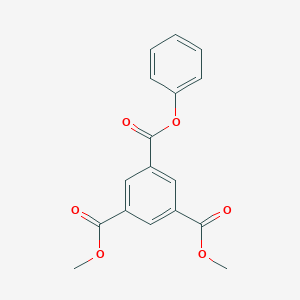
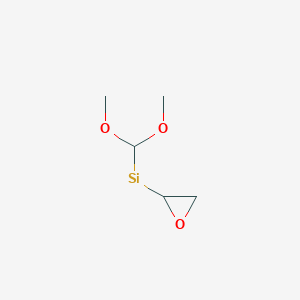
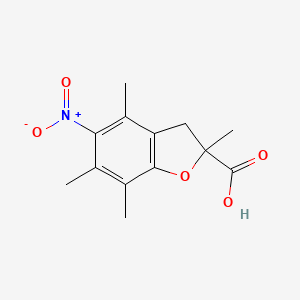
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
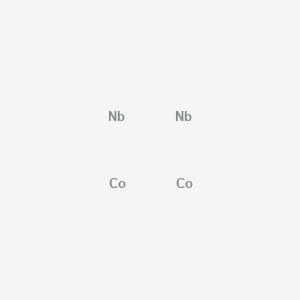
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
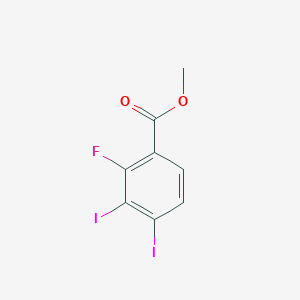
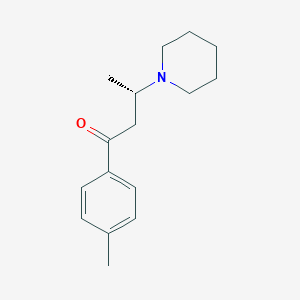
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
